1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
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Overview
Description
1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a complex organic compound featuring a unique bicyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile containing sulfur and nitrogen atoms.
Introduction of the Pentanone Side Chain: The pentanone side chain is introduced via alkylation reactions, where the bicyclic core is reacted with a suitable alkyl halide under basic conditions.
Formation of the Dithiolan Ring: The dithiolan ring is formed through a cyclization reaction involving a dithiol and a suitable electrophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure, potentially leading to new therapeutic agents.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Catalysis: As a ligand, it can stabilize transition states and enhance the reactivity of metal centers in catalytic cycles.
Comparison with Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-pentan-1-one: Lacks the dithiolan ring, making it less versatile in certain reactions.
5-(1,2-Dithiolan-3-yl)pentan-1-one: Lacks the bicyclic core, which may reduce its stability and reactivity.
Uniqueness: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is unique due to its combination of a bicyclic core with a dithiolan ring, providing a versatile scaffold for various chemical reactions and applications.
This compound’s distinct structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS3/c15-13(14-8-12-7-10(14)9-16-12)4-2-1-3-11-5-6-17-18-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDBIQGTIFBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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